Cas no 1215780-15-6 (a-Desmethyl Anastrozole)

a-Desmethyl Anastrozole structure
a-Desmethyl Anastrozole structure
商品名:a-Desmethyl Anastrozole
CAS番号:1215780-15-6
MF:C16H17N5
メガワット:279.33968
CID:839092
PubChem ID:57149578

a-Desmethyl Anastrozole 化学的及び物理的性質

名前と識別子

    • α-Desmethyl Anastrozole
    • 2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
    • 1215780-15-6
    • SCHEMBL14542546
    • 1,3-Benzenediacetonitrile, alpha1,alpha1,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-
    • Anastrozole impurity A [EP]
    • Z2301684384
    • 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
    • 2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
    • 1,3-Benzenediacetonitrile, alpha1,alpha1,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-; alpha1,alpha1,alpha3-Trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile; Anastrozole EP Impurity A
    • 2-(3-((1RS)-1-Cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-2-methylpropanenitrile
    • a-Desmethyl Anastrozole(>90%)
    • UNII-8B4ZL030W6
    • CHEMBL3544904
    • Anastrozole Impurity B
    • 8B4ZL030W6
    • 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile
    • ANASTROZOLE IMPURITY A [EP IMPURITY]
    • 1,3-BENZENEDIACETONITRILE, .ALPHA.1,.ALPHA.1,.ALPHA.3-TRIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-
    • alpha -Desmethyl Anastrozole
    • Desmethyl anastrozole
    • EN300-18983729
    • DESMETHYL ANASTROZOLE [USP IMPURITY]
    • 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
    • 2-(3-(1-Cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-2-methylpropionitrile
    • DTXSID10720409
    • ?-Desmethyl Anastrozole
    • alpha-Desmethyl Anastrozole
    • Desmethyl anastrozole [USP]
    • a-Desmethyl Anastrozole
    • インチ: InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
    • InChIKey: LXXANTDQIIXQBZ-UHFFFAOYSA-N
    • ほほえんだ: CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N

計算された属性

  • せいみつぶんしりょう: 279.14800
  • どういたいしつりょう: 279.14839556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 78.3Ų

じっけんとくせい

  • PSA: 78.29000
  • LogP: 2.75466

a-Desmethyl Anastrozole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D290730-25mg
a-Desmethyl Anastrozole
1215780-15-6
25mg
$ 2998.00 2023-09-08
TRC
D290730-5mg
a-Desmethyl Anastrozole
1215780-15-6
5mg
$956.00 2023-05-18
Enamine
EN300-18983729-0.5g
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
1215780-15-6 95%
0.5g
$2826.0 2023-05-24
Enamine
EN300-18983729-0.25g
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
1215780-15-6 95%
0.25g
$1793.0 2023-05-24
Enamine
EN300-18983729-1.0g
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
1215780-15-6 95%
1g
$3622.0 2023-05-24
Enamine
EN300-18983729-5.0g
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
1215780-15-6 95%
5g
$10506.0 2023-05-24
Enamine
EN300-18983729-0.1g
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
1215780-15-6 95%
0.1g
$1257.0 2023-05-24
Enamine
EN300-18983729-2.5g
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
1215780-15-6 95%
2.5g
$7102.0 2023-05-24
Biosynth
ID21236-1 mg
Alpha-Desmethyl anastrozole
1215780-15-6
1mg
$323.40 2023-01-04
Biosynth
ID21236-2 mg
Alpha-Desmethyl anastrozole
1215780-15-6
2mg
$635.26 2023-01-04

a-Desmethyl Anastrozole 関連文献

a-Desmethyl Anastrozoleに関する追加情報

Introduction to a-Desmethyl Anastrozole (CAS No. 1215780-15-6)

a-Desmethyl Anastrozole, with the chemical identifier CAS No. 1215780-15-6, is a significant metabolite and intermediate in the pharmaceutical industry, particularly in the development of aromatase inhibitors. This compound plays a crucial role in understanding the pharmacokinetics and metabolic pathways of its parent drug, Anastrozole, which is widely used for the treatment of hormone receptor-positive breast cancer. The detailed study of a-Desmethyl Anastrozole has provided valuable insights into drug metabolism and potential therapeutic applications.

The chemical structure of a-Desmethyl Anastrozole is characterized by a triazole ring and a propyl group, which are key features contributing to its biological activity. As a metabolite, it is formed through the cytochrome P450 enzyme system, specifically CYP3A4 and CYP2C9, which are critical in the oxidative metabolism of many pharmaceutical compounds. Understanding the metabolic pathways involving a-Desmethyl Anastrozole is essential for optimizing drug dosages and minimizing side effects in patients receiving Anastrozole therapy.

Recent research has highlighted the importance of a-Desmethyl Anastrozole in pharmacogenomic studies. Variations in the genes encoding for CYP3A4 and CYP2C9 can lead to significant differences in the metabolism of Anastrozole, affecting the levels of a-Desmethyl Anastrozole in plasma. This has implications for personalized medicine, where genetic profiling can help predict individual responses to therapy and tailor treatment plans accordingly. Studies have shown that patients with certain genetic polymorphisms may require adjusted dosages of Anastrozole to achieve optimal therapeutic outcomes.

The pharmacological properties of a-Desmethyl Anastrozole have also been explored in preclinical studies. While it exhibits lower aromatase inhibitory activity compared to its parent compound, it still demonstrates potential as a therapeutic agent. Some research suggests that a-Desmethyl Anastrozole may have anti-inflammatory properties, which could be beneficial in managing side effects associated with long-term use of aromatase inhibitors. Additionally, its role as a biomarker for monitoring drug efficacy and safety has been investigated, providing clinicians with valuable tools for patient management.

In clinical settings, the detection of a-Desmethyl Anastrozole in biological samples can help assess the metabolic status of patients receiving Anastrozole therapy. Elevated levels may indicate impaired metabolism or increased exposure to the parent drug, necessitating dose adjustments or alternative treatments. Conversely, low levels might suggest over-metabolization, potentially leading to reduced therapeutic efficacy. The development of sensitive analytical methods for quantifying a-Desmethyl Anastrozole has been a focus of many research efforts, enabling more accurate monitoring of drug metabolism.

The synthesis and characterization of a-Desmethyl Anastrozole have also advanced with technological improvements in organic chemistry and analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the gold standard for detecting and quantifying this metabolite in biological matrices. These advancements have facilitated more comprehensive pharmacokinetic studies, contributing to a better understanding of how Anastrozole is processed in the body.

Future research directions include exploring the potential therapeutic applications of a-Desmethyl Anastrozole beyond its role as a metabolite. Investigating its mechanisms of action and interactions with other biological targets could uncover new therapeutic possibilities. Additionally, studying its behavior in different patient populations can help refine dosing guidelines and improve treatment outcomes for breast cancer patients.

In conclusion, a-Desmethyl Anastrozole (CAS No. 1215780-15-6) is a vital compound in the field of oncology and pharmacology. Its significance as a metabolite of Anastrozole underscores the importance of understanding metabolic pathways in drug development. The latest research highlights its potential as a biomarker and therapeutic agent, offering new avenues for improving patient care. As scientific knowledge continues to evolve, further exploration of a-Desmethyl Anastrozole will undoubtedly contribute to advancements in personalized medicine and targeted therapies.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd